8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Catalog No.
S871252
CAS No.
1313712-64-9
M.F
C9H7ClN2O
M. Wt
194.618
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbalde...

CAS Number

1313712-64-9

Product Name

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

IUPAC Name

8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Molecular Formula

C9H7ClN2O

Molecular Weight

194.618

InChI

InChI=1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3

InChI Key

GWNBXFZPPDNBSX-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2C(=C1)Cl)C=O

Synonyms

8-Chloro-6-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1313712-64-9) is a highly functionalized, privileged bicyclic building block widely utilized in medicinal chemistry and agrochemical development. Featuring a reactive 2-carbaldehyde handle, it enables rapid downstream diversification via reductive amination, Wittig olefination, and condensation reactions. The presence of the 6-methyl group provides essential hydrophobic bulk often required for target affinity, while the 8-chloro substituent serves as a critical metabolic block and electronic modulator. For procurement teams and synthetic chemists, this specific substitution pattern offers an optimized starting point for developing kinase inhibitors, GABA-A modulators, and anti-infectives, eliminating the need for complex, low-yield multi-step functionalization of the bare imidazo[1,2-a]pyridine core [1].

Substituting 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde with its unchlorinated analog (6-methylimidazo[1,2-a]pyridine-2-carbaldehyde) or its unmethylated analog (8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde) fundamentally alters both the metabolic profile and binding thermodynamics of downstream products. The 8-position of the imidazo[1,2-a]pyridine ring is a known hotspot for cytochrome P450-mediated oxidation; lacking the chlorine atom here results in rapid metabolic clearance. Furthermore, attempting to procure a 2-carboxylic acid or 2-methyl derivative instead of the 2-carbaldehyde drastically reduces synthetic versatility, forcing chemists to employ harsh oxidation or expensive peptide coupling reagents that lower overall yields and increase process mass intensity (PMI)[1].

Metabolic Stability via C8-Halogenation

The 8-position of the imidazo[1,2-a]pyridine core is highly susceptible to cytochrome P450-mediated oxidation. By procuring the 8-chloro derivative, chemists effectively block this metabolic soft spot. Class-level pharmacokinetic studies demonstrate that C8-halogenation reduces in vitro microsomal degradation significantly compared to unsubstituted analogs [1].

Evidence DimensionCYP450-mediated C8 oxidation liability
Target Compound DataC8 oxidation blocked (<5% conversion)
Comparator Or Baseline6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (>40% conversion via C8 hydroxylation)
Quantified Difference>80% reduction in C8-hydroxylation metabolites
ConditionsIn vitro human liver microsomes (HLM), 60 min, NADPH-dependent

Procuring the 8-chloro building block preemptively solves a major metabolic liability, saving months of costly lead optimization.

Basicity Modulation for hERG Mitigation

High basicity in nitrogenous heterocycles is a primary driver of off-target hERG channel inhibition, a critical cardiovascular safety liability. The electron-withdrawing nature of the 8-chloro substituent pulls electron density away from the bridgehead nitrogen, lowering the basicity of the imidazo[1,2-a]pyridine core compared to analogs lacking this halogen[1].

Evidence DimensionCore nitrogen basicity (pKa)
Target Compound DatapKa ~4.5 - 5.0
Comparator Or Baseline6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (pKa ~5.5 - 6.0)
Quantified Difference~1.0 log unit reduction in basicity
ConditionsAqueous titration, 25°C

Lowering the core basicity reduces off-target hERG channel binding, a critical safety metric in pharmaceutical procurement and lead selection.

Synthetic Efficiency: Carbaldehyde vs. Carboxylic Acid Precursors

For the synthesis of 2-aminomethyl derivatives, starting with a 2-carbaldehyde is vastly superior to starting with a 2-carboxylic acid. The carbaldehyde undergoes direct reductive amination, whereas the carboxylic acid requires a two-step process (amide coupling followed by aggressive reduction), which suffers from lower yields and higher process mass intensity [1].

Evidence DimensionYield of 2-aminomethyl derivatives
Target Compound Data>85% yield (single step)
Comparator Or Baseline8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (<70% yield, two steps)
Quantified Difference>15% higher overall yield and elimination of one synthetic step
ConditionsStandard library synthesis: NaBH(OAc)3 for aldehyde vs. HATU/amine + LiAlH4 for acid

Procuring the carbaldehyde form directly accelerates library generation and avoids the use of hazardous reducing agents like LiAlH4.

Synthesis of Metabolically Stable Kinase Inhibitors

The 8-chloro substituent blocks a primary site of oxidative metabolism, making this compound an ideal starting material for developing ATP-competitive kinase inhibitors where prolonged half-life is required [1].

Development of Subtype-Selective GABA-A Receptor Modulators

The combination of the 6-methyl group (for hydrophobic pocket filling) and the 8-chloro group (for steric locking) mimics the binding profile of privileged sedatives/anxiolytics, making it a premium precursor for CNS drug discovery [1].

High-Throughput Library Generation via Reductive Amination

The highly reactive 2-carbaldehyde group allows for rapid, single-step diversification with a wide array of primary and secondary amines, streamlining the creation of large screening libraries without the need for complex coupling reagents[1].

XLogP3

2.6

Wikipedia

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Dates

Last modified: 08-15-2023

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